molecular formula C14H17N3O4S B4564869 3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione

3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B4564869
M. Wt: 323.37 g/mol
InChI Key: VUFVUCHDVDFYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

Inhibitors of Smooth Muscle Contraction

Research on 3-substituted 2,4(1H,3H)-quinazolinediones, which are structurally related to 3-methyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione, has shown that these compounds can be synthesized from N-substituted 2-aminobenzamides and exhibit inhibitory action on the contractile function of smooth muscle. This suggests potential applications in conditions where modulation of smooth muscle activity is beneficial (Akgün, Hollstein, & Hurwitz, 1988).

Antihypertensive Agents

Piperidine derivatives with a quinazoline ring system have been prepared and tested for antihypertensive activity, highlighting the therapeutic potential of quinazoline derivatives in managing hypertension. Some compounds in this category have shown promising results in reducing blood pressure in animal models, indicating their potential as antihypertensive agents (Takai et al., 1986).

Antifungal and Antimicrobial Activities

Studies have also explored the antifungal and antimicrobial properties of quinazolinone derivatives. For instance, 3-aryl-2-methyl-quinazolin-4-ones have been tested for their antifungal activities, indicating the broad spectrum of biological activities exhibited by quinazolinone derivatives, which could lead to new antifungal and antimicrobial agents (Shivan & Holla, 2011).

Peripheral Vasodilators or Antihypertensive Agents

Further research has been conducted on 1,3-disubstituted 2,4(1H,3H)-quinazolinediones, revealing their ability to induce vasodilation and lower blood pressure without significant alpha-adrenergic receptor blockade. This suggests their potential use as peripheral vasodilators or antihypertensive agents, providing a new avenue for the treatment of hypertension and related cardiovascular conditions (Havera & Vidrio, 1979).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and piperidine. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The process may also require specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • **Ox

Properties

IUPAC Name

3-methyl-6-piperidin-1-ylsulfonyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-16-13(18)11-9-10(5-6-12(11)15-14(16)19)22(20,21)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFVUCHDVDFYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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